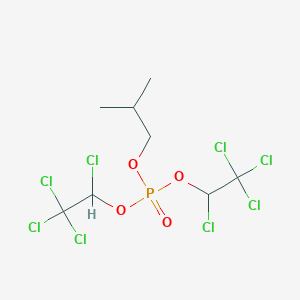
3,6-Dimethylhept-4-yne-2,3,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylhept-4-yne-2,3,6-triol: is an organic compound with the molecular formula C9H16O3 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms, as well as three hydroxyl groups attached to the second, third, and sixth carbon atoms. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylhept-4-yne and suitable hydroxylating agents.
Hydroxylation: The triple bond in the starting material is subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at specific positions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: Alkyl halides or other substituted derivatives
Scientific Research Applications
3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3,6-Dimethylhept-4-yne-2,3,6-diol: Similar structure but with two hydroxyl groups instead of three.
3,6-Dimethylhept-4-yne-2,6-diol: Similar structure but with hydroxyl groups at different positions.
3,6-Dimethylhept-4-yne-2,3,5-triol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 3,6-Dimethylhept-4-yne-2,3,6-triol is unique due to the specific arrangement of its hydroxyl groups and the presence of a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
65213-10-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3,6-dimethylhept-4-yne-2,3,6-triol |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3 |
InChI Key |
QNGTUXQLMUTUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C#CC(C)(C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



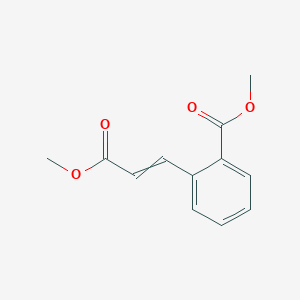
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
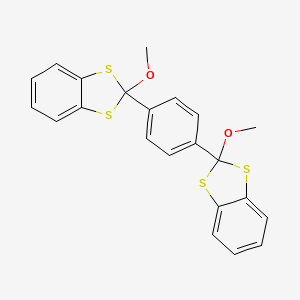
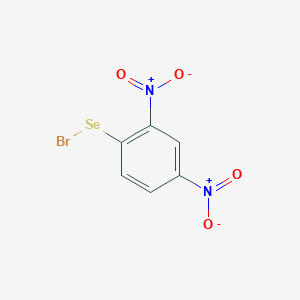
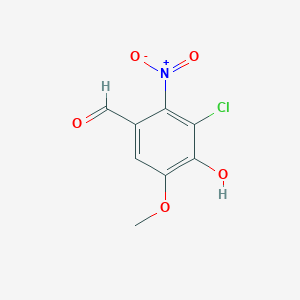


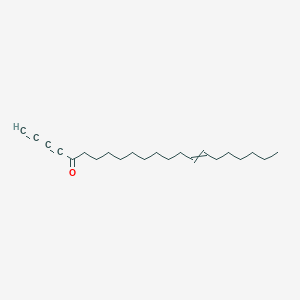
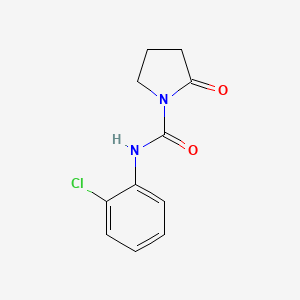
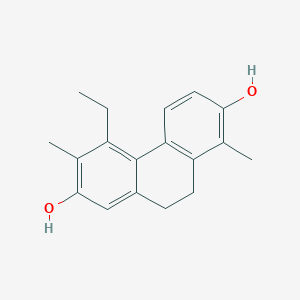
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

